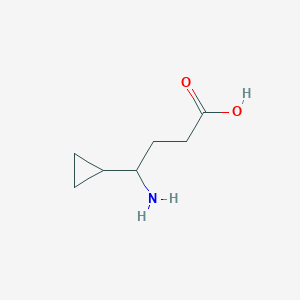

4-Amino-4-cyclopropylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-amino-4-cyclopropylbutanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-6(5-1-2-5)3-4-7(9)10/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

ZPPBFKPBMSVGQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 4 Cyclopropylbutanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches to Enantiomerically Pure 4-Amino-4-cyclopropylbutanoic Acid

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure stereoisomers of this compound is of paramount importance.

Intramolecular Cycloaddition Strategies in Cyclopropyl (B3062369) Amino Acid Synthesis

Intramolecular cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of cyclic systems, including cyclopropanes. While direct intramolecular cycloaddition to form the cyclopropyl ring of this compound is not extensively documented, related strategies have been successfully employed for the synthesis of other cyclopropane (B1198618) amino acids. For instance, a SmI2-catalyzed [3 + 2] intramolecular cycloaddition reaction has been utilized in the enantioselective synthesis of (-)-α-kainic acid, starting from a cyclopropane precursor derived from D-serine methyl ester HCl. mdpi.com This approach highlights the potential of using chiral pool amino acids to construct complex cyclopropane-containing natural products with high diastereoselectivity. mdpi.com

Another relevant strategy involves the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which proceeds with high trans-selectivity to yield 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org Although an intermolecular reaction, it demonstrates the feasibility of stereoselective cyclopropanation to install the amino and carboxyl functionalities with a defined relative stereochemistry.

Chiral Pool Synthesis Utilizing Enantiopure Precursors for this compound

The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials, is a highly attractive strategy for asymmetric synthesis. mdpi.com Naturally occurring α-amino acids, such as serine, are versatile chiral building blocks. mdpi.com For the synthesis of chiral cyclopropane amino acids, D-serine has been used to generate key cyclopropane precursors. mdpi.com This strategy ensures the stereochemical integrity of the final molecule, which is derived from the inherent chirality of the starting material. The application of this methodology to synthesize the stereoisomers of this compound would involve the transformation of a suitable chiral precursor, likely a protected amino acid, where the cyclopropyl group is installed stereoselectively.

Diastereoselective Reactions in the Formation of this compound Derivatives

Diastereoselective reactions are fundamental in controlling the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound, this is crucial for establishing the desired cis or trans relationship between the substituents on the cyclopropane ring.

A notable method for the diastereoselective synthesis of cyclopropane amino acids involves the one-pot cyclopropanation of dehydroamino acids with in situ generated diazo compounds. nih.govmonash.edu This approach has been shown to produce cyclopropane amino acid derivatives with good E-selectivity through a thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion. nih.govmonash.edu The diastereoselectivity of such cyclopropanation reactions can often be influenced by the choice of catalyst and reaction conditions. For example, rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide exhibits exceptional trans-selectivity. organic-chemistry.org Furthermore, the directing effect of existing functional groups, such as the hydroxyl group in alkenyl cyclopropyl carbinol derivatives, can lead to highly diastereoselective Simmons-Smith cyclopropanation and epoxidation reactions. acs.org

Development of Novel Synthetic Routes for this compound

The quest for more efficient and versatile synthetic methods has led to the exploration of novel catalytic systems for the synthesis of complex amino acids.

Transition Metal-Catalyzed Methodologies in α-Amino Acid Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the realm of amino acid synthesis, palladium-catalyzed reactions have been employed for the functionalization of C(α)-tetrasubstituted amino acids. nih.gov While a direct application to this compound is yet to be reported, related methodologies show significant promise. For instance, cobalt-based metalloradical catalysis has been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates, yielding chiral cyclopropyl α-amino acids with high enantioselectivity and (Z)-diastereoselectivity. nih.govnih.gov This stepwise radical mechanism offers a distinct approach to stereocontrol compared to traditional methods. nih.govnih.gov

Furthermore, chiral Ni(II) complexes of Schiff bases derived from α-amino acids serve as versatile intermediates for asymmetric alkylation, allowing for the synthesis of a variety of α-substituted and α,α-disubstituted amino acids. nih.gov This methodology could potentially be adapted for the introduction of the cyclopropylmethyl group at the α-position of a suitable amino acid precursor.

Dehydrogenative Coupling Processes for α,α-Disubstituted α-Amino Acids

Dehydrogenative coupling reactions have emerged as an atom-economical and environmentally benign strategy for C-C bond formation. These processes avoid the pre-functionalization of substrates, thus shortening synthetic sequences. While specific examples for the synthesis of this compound are scarce, the general principles are applicable. The development of such a process would likely involve the coupling of a cyclopropyl-containing fragment with a suitable amino acid derivative.

Mechanistic Insights into this compound Synthetic Transformations

Understanding the underlying mechanisms of the synthetic reactions is paramount for optimizing yields, controlling stereochemistry, and scaling up the production of this compound. This involves studying the transient species formed during the reaction, the influence of catalysts and conditions, and the kinetics of the synthetic pathway.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on a combination of experimental and computational methods to identify key intermediates and transition states. While specific studies on this compound are not prevalent in the literature, the methodologies applied to analogous amino acid syntheses are directly relevant.

Reaction progress can be monitored using spectroscopic techniques such as NMR and Mass Spectrometry to detect and characterize transient intermediates. For example, in multi-component reactions leading to complex amino acids, intermediates such as α-cyanocinnamonitrile derivatives have been proposed, arising from the initial condensation of an aldehyde and a nitrile source.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces of reaction pathways. nih.gov Methods like the Climbing Image Nudged Elastic Band (CI-NEB) can be used to locate transition state structures and calculate activation energy barriers (Gₐ). nih.gov For instance, in the synthesis of glycine (B1666218), calculations have shown that the dehydration of aminomethanol (B12090428) to formaldimine is a critical, high-barrier step. nih.gov Similar computational analyses for the synthesis of this compound would involve modeling key bond-forming steps, such as the addition of a cyclopropyl nucleophile to an electrophilic backbone or the reductive amination of a cyclopropyl-containing keto-acid, to understand the energetics and feasibility of proposed pathways.

Role of Catalytic Systems and Reaction Conditions in Stereocontrol

Achieving high stereoselectivity is a critical challenge in the synthesis of this compound, which possesses a chiral center at the α-carbon. The choice of catalyst and reaction conditions is the primary determinant of the stereochemical outcome.

Chiral Auxiliary-Based Methods: One established strategy involves the use of a recyclable chiral auxiliary. For example, a glycine Schiff base can be complexed to a Ni(II) center bearing a chiral ligand derived from an amino acid like proline. mdpi.com Alkylation of this complex with a suitable electrophile (e.g., a cyclopropylmethyl halide) proceeds with high diastereoselectivity, directed by the chiral environment of the metal complex. Subsequent disassembly of the complex under acidic conditions yields the desired amino acid enantiomer and allows for the recovery of the chiral auxiliary. mdpi.com

Enzymatic Catalysis: Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Engineered enzymes, such as glutamate (B1630785) dehydrogenases or transaminases, can be employed for the asymmetric reductive amination of a corresponding keto-acid precursor (e.g., 4-cyclopropyl-4-oxobutanoic acid). In a related synthesis, an engineered glutamate dehydrogenase from Escherichia coli was used to convert levulinic acid to (R)-4-aminopentanoic acid with >99% enantiomeric excess (ee). nih.gov This was achieved through structure-guided mutagenesis of the enzyme's active site to accommodate the non-native substrate. A similar approach could be developed for this compound, providing a direct and highly enantioselective route to a specific stereoisomer.

Reaction conditions such as temperature, solvent, and the nature of the base or acid catalyst also play a significant role. Low temperatures are often employed in asymmetric alkylations to enhance stereoselectivity by favoring the transition state leading to the desired product.

Table 2: Catalytic Systems for Asymmetric Amino Acid Synthesis

| Catalytic System | Principle | Example Application | Typical Stereoselectivity |

| Chiral Auxiliary (Ni(II) Complex) | Substrate-controlled diastereoselective alkylation of a glycine-Schiff base complex. mdpi.com | Asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. mdpi.com | High (e.g., >95% de) |

| Engineered Dehydrogenase | Enzyme-catalyzed stereoselective reductive amination of a keto-acid precursor. nih.gov | Synthesis of (R)-4-aminopentanoic acid from levulinic acid. nih.gov | Excellent (e.g., >99% ee) |

| Phase-Transfer Catalysis | Asymmetric alkylation using a chiral phase-transfer catalyst to create a chiral ion pair. | Synthesis of various α-alkyl-α-amino acids. | Variable, can be high |

Kinetic Analysis of Synthetic Pathways

Kinetic analysis provides quantitative insight into reaction rates, the influence of reactant concentrations, and the identity of the rate-determining step (RDS) in a synthetic sequence. By studying how reaction conditions (temperature, catalyst loading, concentration) affect the reaction rate, a deeper mechanistic understanding can be achieved, leading to process optimization.

A typical kinetic study involves monitoring the disappearance of reactants or the appearance of products over time, often using techniques like HPLC or NMR spectroscopy. From this data, the order of the reaction with respect to each component can be determined, and a rate law can be formulated.

For example, in the synthesis of 2-amino-4H-chromenes catalyzed by methanesulfonic acid, the proposed mechanism involves an initial condensation reaction to form an intermediate which then undergoes cyclization. A kinetic study could determine whether the initial condensation or the subsequent intramolecular cyclization is the RDS. If the reaction rate is found to be independent of the concentration of one reactant but dependent on another, it suggests the former is not involved in the RDS.

Furthermore, kinetic analysis is crucial for optimizing catalytic processes. In the large-scale synthesis of a fluorinated amino acid using a Ni(II) complex, it was discovered that only a small (5 mol%) excess of the base and alkylating agent was required for optimal yield and stereochemistry, a non-obvious finding that could be rationalized through kinetic and mechanistic investigation. mdpi.com For the synthesis of this compound, kinetic studies would be invaluable for identifying bottlenecks in the process, maximizing catalyst turnover frequency, and ensuring an efficient and scalable route.

High Resolution Spectroscopic and Structural Elucidation of 4 Amino 4 Cyclopropylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR for Structural Integrity and Cyclopropane (B1198618) Ring Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for verifying the primary structure of 4-Amino-4-cyclopropylbutanoic acid.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.0 and 1.5 ppm, due to the shielding effect of the ring current. The diastereotopic nature of the methylene (B1212753) protons on the cyclopropane ring and the protons of the butanoic acid chain would likely result in complex splitting patterns. The methine proton alpha to the amino group is expected to resonate further downfield.

The ¹³C NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbons of the cyclopropyl ring are anticipated to have characteristic shifts in the range of 5-20 ppm. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 170-180 ppm. The chemical shifts of the butanoic acid chain carbons would be influenced by the neighboring functional groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH | ~0.5 - 1.0 |

| Cyclopropyl CH₂ | ~0.2 - 0.8 |

| β-CH₂ | ~1.8 - 2.2 |

| α-CH | ~3.0 - 3.5 |

| NH₂ | Variable |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH | ~10 - 20 |

| Cyclopropyl CH₂ | ~5 - 15 |

| β-C | ~30 - 40 |

| α-C | ~50 - 60 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the stereochemistry of this compound. NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for assigning the relative configuration of stereocenters.

For this compound, NOESY spectra would be instrumental in establishing the spatial relationship between the protons on the chiral center (the carbon bearing the amino group) and the protons of the cyclopropyl ring. The observation of specific NOE cross-peaks would allow for the unambiguous assignment of the cis or trans relationship between the substituents on the cyclopropyl ring and the butanoic acid chain, as well as the relative stereochemistry at the alpha-carbon.

Mass Spectrometry for Molecular Weight Validation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. For a molecule with the formula C₇H₁₃NO₂, the expected monoisotopic mass would be approximately 143.0946 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus validating the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.

Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxyl group. The presence of the cyclopropyl ring may lead to characteristic fragmentation patterns, including ring-opening reactions. The analysis of these fragmentation pathways would provide further confirmation of the connectivity of the atoms within the molecule.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Possible Neutral Loss |

|---|---|

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - COOH]⁺ | Loss of the carboxyl group |

Advanced X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the molecular structure, including the absolute stereochemistry if a chiral resolution has been performed. Furthermore, the crystal structure would reveal details about the intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. To date, no published crystal structure for this compound has been found in open-access crystallographic databases.

Chromatographic Techniques for Enantiomeric Purity Assessment

The presence of a chiral center at the fourth carbon atom, bonded to both the amino group and the cyclopropyl ring, means that this compound can exist as two non-superimposable mirror images, or enantiomers. As these enantiomers can exhibit different biological activities, their separation and the determination of enantiomeric purity are of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. rsc.org This method relies on the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric resolution. For amino acids and their derivatives, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They are typically derivatives of cellulose (B213188) or amylose (B160209) that are coated or covalently bonded to a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to silica, act as effective chiral selectors. sigmaaldrich.com These CSPs possess multiple chiral centers and functional groups, including carboxyl, amino, and hydroxyl groups, which can engage in various interactions such as ion-exchange, hydrogen bonding, and steric repulsion, making them particularly suitable for the separation of underivatized amino acids. scas.co.jp

Ligand-exchange CSPs: This type of chromatography involves an amino acid or another chiral molecule coated on the stationary phase, which then forms a complex with a metal ion, typically copper(II). The enantiomers of the analyte then displace the original ligand to varying extents, leading to their separation. This method is particularly effective for the direct separation of amino acids.

The choice of mobile phase also plays a crucial role in the separation. For a polar compound like this compound, a polar organic mode or reversed-phase mode would likely be employed. The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile), the pH, and the presence of additives, must be carefully optimized to achieve the desired resolution. For instance, adjusting the pH can alter the ionization state of the amino and carboxylic acid groups, which can significantly impact their interaction with the CSP. nih.gov

A typical analytical chiral HPLC method development for this compound would involve screening various CSPs and mobile phase conditions to identify the optimal parameters for baseline separation of the enantiomers. The data obtained would be used to calculate key chromatographic parameters as illustrated in the hypothetical table below.

Table 1: Illustrative Analytical Chiral HPLC Parameters for Enantiomer Resolution

| Parameter | Value | Description |

| Column | Chiralpak® IA | A polysaccharide-based chiral stationary phase (amylose tris(3,5-dimethylphenylcarbamate)) known for its broad enantioselectivity for various compounds, including amino acids. |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | A common mobile phase composition for normal-phase chiral separations, with trifluoroacetic acid used as an additive to improve peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV at 210 nm | Detection at a low UV wavelength is typical for compounds lacking a strong chromophore. |

| Retention Time (Enantiomer 1) | 8.5 min | The time taken for the first enantiomer to elute from the column. |

| Retention Time (Enantiomer 2) | 10.2 min | The time taken for the second enantiomer to elute from the column. |

| Resolution (Rs) | > 1.5 | A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Once an effective analytical method has been developed, it can be scaled up to preparative chiral HPLC for the isolation of larger quantities of each enantiomer. rsc.org This is essential for further studies, such as determining the specific biological activity of each enantiomer. The principles of separation remain the same as in analytical HPLC, but the instrumentation and column dimensions are significantly larger to accommodate higher sample loads.

The transition from analytical to preparative scale requires careful optimization of several parameters to maintain resolution while maximizing throughput. Key considerations include:

Column Loading: The amount of racemic mixture injected onto the column needs to be increased significantly. This can lead to peak broadening and a loss of resolution if not managed properly. Overloading the column can cause the peaks of the two enantiomers to merge, making their collection in a pure form impossible.

Mobile Phase Consumption: Preparative HPLC consumes large volumes of solvents, which can be a significant cost factor. Therefore, methods that use more economical solvents or recycling techniques are often preferred.

Fraction Collection: A fraction collector is used to collect the eluent containing each separated enantiomer as it exits the detector. The timing of the collection is critical to ensure the purity of the isolated enantiomers.

A hypothetical preparative chiral HPLC run for the isolation of the enantiomers of this compound is outlined in the table below.

Table 2: Illustrative Preparative Chiral HPLC Parameters for Enantiomer Isolation

| Parameter | Value | Description |

| Column | Chiralpak® IA (250 x 20 mm) | A larger diameter column suitable for preparative scale separations, packed with the same chiral stationary phase as the analytical column to ensure similar selectivity. |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) | The mobile phase composition may be adjusted from the analytical method to optimize for loading capacity and solvent consumption. |

| Flow Rate | 15 mL/min | A higher flow rate is used to decrease the run time for each preparative injection. |

| Sample Concentration | 10 mg/mL | A more concentrated solution of the racemic mixture is injected to maximize the amount of material separated per run. |

| Injection Volume | 5 mL | A larger injection volume is used to load a significant amount of the racemate onto the column. |

| Detection | UV at 220 nm | The detection wavelength may be adjusted to avoid detector saturation at high concentrations. |

| Throughput | Approx. 25 mg of each enantiomer per run | The amount of pure enantiomer that can be isolated in a single preparative run. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Computational and Theoretical Investigations of 4 Amino 4 Cyclopropylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule, which are fundamental to its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 4-Amino-4-cyclopropylbutanoic acid, DFT calculations are typically performed to predict its most stable three-dimensional shape (optimized geometry) and to understand the distribution of its electrons in the ground state. mdpi.com Methods like the B3LYP functional combined with a 6-31G(d,p) or larger basis set are commonly used for amino acids to achieve a balance between accuracy and computational cost. mdpi.comnih.gov

These calculations yield critical parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. rsc.org Other properties such as dipole moment and partial atomic charges can also be calculated, providing insight into the molecule's polarity and its potential for intermolecular interactions. mdpi.com

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 9.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measures polarity and potential for dipole-dipole interactions. |

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT used to calculate the energies of electronic excited states. nih.gov This information is essential for predicting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. scirp.org

The calculations provide a list of vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.govscirp.org For amino acids, these transitions often involve moving an electron from a non-bonding orbital (n) or a π orbital to an anti-bonding π* orbital (n→π* or π→π* transitions). Understanding these properties is valuable for applications where the molecule might be exposed to UV radiation and for designing spectroscopic experiments.

| Excited State | Predicted Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition Character |

|---|---|---|---|---|

| S1 | 215 | 5.77 | 0.002 | n → π |

| S2 | 190 | 6.52 | 0.150 | π → π |

| S3 | 181 | 6.85 | 0.480 | π → π* |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanics describes electronic properties, molecular modeling and dynamics focus on the physical movements and interactions of atoms over time. These techniques are vital for understanding how a flexible molecule like this compound behaves in a biological environment, such as in solution or near a protein receptor.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a biological target, such as a protein receptor, to form a stable complex. diva-portal.org For this compound, a likely target would be a GABA receptor due to its structural similarity to GABA. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function. The results are a set of possible binding poses, ranked by their predicted binding affinity. mdpi.com Analysis of the top-ranked pose reveals key molecular interactions—such as hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic contacts—between the ligand and specific amino acid residues in the receptor. nih.gov For instance, the amine group of the ligand might form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the receptor, while the cyclopropyl (B3062369) group could fit into a hydrophobic pocket. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by simulating the motion of its atoms and molecules over a period of time. researchgate.net An MD simulation of this compound, typically placed in a simulated box of water molecules, can reveal its conformational flexibility and the stability of different shapes. researchgate.net

By tracking the atomic positions over nanoseconds or microseconds, researchers can analyze the molecule's trajectory to understand how the cyclopropyl ring restricts the rotation of the carbon backbone compared to a more flexible linear chain. This is crucial for understanding how the molecule presents its functional groups (the amino and carboxylic acid groups) for interaction with a receptor. Furthermore, MD simulations are invaluable for comparing the structural and dynamic differences between stereoisomers (e.g., the R and S enantiomers). Different isomers can adopt distinct preferred conformations, leading to significant differences in their ability to bind to a chiral biological target, which ultimately determines their biological activity. nih.gov

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

While docking provides a qualitative prediction of binding, more advanced computational methods are used to quantify the strength of the ligand-receptor interaction. The binding free energy (ΔG_bind) is the key thermodynamic parameter that determines how strongly a ligand binds to its target. A more negative value indicates a tighter and more stable interaction.

Methods such as the Linear Interaction Energy (LIE) or the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate binding free energies. nih.govnih.gov These methods leverage the information from MD simulations of the ligand-protein complex. They calculate the energetic cost or benefit of the ligand binding to the protein compared to it being free in solution. These predictions are instrumental in drug discovery for ranking different potential drug candidates or for explaining why one stereoisomer of a compound is more potent than another. nih.gov

| Compound Stereoisomer | Putative Target | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| (R)-4-Amino-4-cyclopropylbutanoic acid | GABA Receptor Model | -8.5 | Salt bridge with Arg104, H-bond with Tyr198 |

| (S)-4-Amino-4-cyclopropylbutanoic acid | GABA Receptor Model | -6.2 | H-bond with Tyr198, reduced electrostatic contact |

Based on the executed searches, there is no publicly available scientific literature that specifically details the biochemical and mechanistic studies of the chemical compound “this compound” within the framework of the requested outline.

Extensive searches for this specific compound in relation to mechanism-based inactivation of GABA aminotransferase, inhibition of α-isopropylmalate synthase, radioligand binding assays for receptor identification, and gene silencing studies to identify affected pathways did not yield any relevant results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on “this compound” as per the provided instructions.

Biochemical and Mechanistic Studies of 4 Amino 4 Cyclopropylbutanoic Acid

Elucidation of Molecular Targets and Signaling Pathways

Chemical Proteomics and Quantitative Proteomics for Target Identification

To understand the biological functions and potential therapeutic applications of 4-Amino-4-cyclopropylbutanoic acid, identifying its protein interaction partners within a cell is crucial. Chemical proteomics and quantitative proteomics offer powerful strategies for this purpose. nih.gov These methods aim to elucidate the protein targets of small molecules, providing insights into their mechanisms of action and potential off-target effects. nih.gov

Chemical proteomics often involves designing and synthesizing a molecular probe based on the compound of interest. For this compound, this would entail creating a derivative that incorporates a reactive group or a bioorthogonal tag (like an alkyne or azide). whiterose.ac.uk This probe can then be introduced into a biological system, such as cultured cells or tissue lysates. The probe interacts with its target proteins, and the tag allows for the subsequent enrichment and identification of these proteins using mass spectrometry. Affinity-based protein profiling (AfBPP) is one such technique where the probe is used to "pull down" its binding partners from a complex protein mixture. whiterose.ac.uk

Quantitative proteomics provides a complementary approach that does not necessarily require a modified version of the compound. nih.gov Techniques like thermal proteome profiling (TPP) or stability of proteins from rates of oxidation (SPROX) measure changes in protein stability upon ligand binding. nih.gov In a typical experiment, cell lysates are treated with this compound and then subjected to a denaturing stress, such as heat. Proteins that bind to the compound will exhibit altered thermal stability, which can be quantified across the entire proteome using mass spectrometry. nih.gov These shifts in stability pinpoint specific protein targets.

Modern proteomics workflows combine these approaches with advanced mass spectrometry, such as 4D data-independent acquisition (4D-DIA), to achieve comprehensive and accurate quantification of protein expression and interaction. mdpi.com While specific proteomic studies targeting this compound are not extensively documented in the literature, the application of these established methodologies provides a clear path for its future investigation.

Table 1: Proteomic Strategies for Target Identification

| Technique | Principle | Application to this compound | Key Advantage | Reference |

| Chemical Proteomics (e.g., AfBPP) | Uses a tagged version of the small molecule (probe) to capture and identify binding proteins. | Synthesis of an alkyne- or azide-tagged this compound probe for pull-down assays. | Directly identifies binding partners through affinity capture. | whiterose.ac.uk |

| Quantitative Proteomics (e.g., TPP) | Measures changes in protein thermal stability across the proteome upon ligand binding. | Treatment of cell lysates with the native compound to identify proteins with altered melting points. | Does not require chemical modification of the compound; identifies direct and indirect targets. | nih.gov |

Role in Metabolic Pathways and Biosynthetic Processes

Examination of Biosynthesis and Degradation Pathways in Biological Systems

The biosynthesis of non-proteinogenic amino acids, particularly those with unique structures like a cyclopropyl (B3062369) ring, often involves specialized enzymatic pathways found in plants and microorganisms. agriculturejournals.czresearchgate.net While the specific biosynthetic pathway for this compound is not fully elucidated, it likely originates from common metabolic precursors. The biosynthesis of other cyclopropyl-containing amino acids, such as α-(methylenecyclopropyl)glycine, involves intermediates from branched-chain amino acid metabolism and the addition of a C1 unit to form the cyclopropane (B1198618) ring. agriculturejournals.cz It is plausible that the biosynthesis of this compound follows a similar logic, potentially starting from a precursor like glutamic acid or ornithine, followed by cyclopropanation and other modifications.

The degradation of amino acid carbon skeletons is a fundamental process for energy production and metabolic homeostasis. libretexts.org Generally, the carbon backbone of an amino acid is converted into a major metabolic intermediate that can enter the citric acid cycle. libretexts.org For this compound, degradation would likely commence with the removal of the amino group via transamination. The resulting keto acid would then be further metabolized. The cyclopropyl ring presents a unique metabolic challenge, and its breakdown might require specialized enzymes capable of ring-opening reactions before the carbon skeleton can be fully assimilated into central metabolism.

Investigation as a Non-Proteinogenic Amino Acid in Secondary Metabolism

Non-proteinogenic amino acids (NPAAs) are amino acids that are not encoded in the genetic code for protein synthesis. wikipedia.org Many organisms, including bacteria, fungi, and plants, produce hundreds of NPAAs as secondary metabolites. nih.govnih.gov These compounds often serve critical ecological roles, acting as defense chemicals, signaling molecules, or components of antibiotics. nih.gov For example, several unusual amino acids, including some with cyclopropyl moieties, have been isolated from Amanita mushrooms, where they function as protective toxins. researchgate.net

Given its structure, this compound is classified as a non-proteinogenic amino acid. wikipedia.org Its presence in nature would strongly suggest a role as a secondary metabolite. Such compounds are synthesized by specialized enzyme systems, like non-ribosomal peptide synthetases (NRPSs), which are common in fungi and bacteria. nih.gov The incorporation of NPAAs into peptides can confer unique structural properties and enhanced biological stability compared to peptides composed solely of proteinogenic amino acids. nih.gov Therefore, this compound could function as a standalone bioactive molecule or as a building block for larger, non-ribosomal peptides with potential pharmaceutical properties.

Stereospecificity of Biological Activities

Comparative Analysis of Enantiomeric Receptor Binding and Enzymatic Modulation

Like most amino acids, this compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-. The three-dimensional arrangement of atoms in these enantiomers is critical, as biological systems—particularly receptors and enzymes—are themselves chiral. This inherent chirality means that the two enantiomers of a compound can exhibit significantly different biological activities. nih.gov

The differential activity of enantiomers is a well-established principle in pharmacology and biochemistry. One enantiomer may bind to a specific receptor with high affinity, eliciting a potent biological response, while the other enantiomer may show weak or no binding. nih.gov In some cases, the "inactive" enantiomer can even antagonize the effect of the active one or interact with different targets, leading to distinct physiological outcomes.

For this compound, it is expected that any interaction with protein targets would be stereospecific. A comparative analysis would involve the separate synthesis or resolution of the (R)- and (S)-enantiomers and the subsequent evaluation of their effects in receptor binding assays or enzyme inhibition studies. nih.govmdpi.com For instance, if the target is a G-protein coupled receptor, a radioligand binding assay could be performed to determine the binding affinity (Kᵢ) for each enantiomer. Similarly, if the compound modulates an enzyme, the IC₅₀ or Kₘ values would be measured for each enantiomer to quantify their respective potencies. Although specific comparative data for this compound enantiomers is limited, studies on analogous chiral compounds consistently demonstrate the profound importance of stereochemistry in determining biological function. nih.govresearchgate.net

Table 2: Hypothetical Comparative Analysis of Enantiomers

| Property | (R)-4-Amino-4-cyclopropylbutanoic acid | (S)-4-Amino-4-cyclopropylbutanoic acid | Rationale for Difference | Reference |

| Receptor Binding Affinity (Kᵢ) | Hypothetically higher affinity | Hypothetically lower affinity | The chiral center dictates the precise 3D fit into the chiral binding pocket of a receptor. | nih.gov |

| Enzymatic Inhibition (IC₅₀) | Hypothetically potent inhibitor | Hypothetically weak or inactive | The substrate-binding site of an enzyme is stereoselective, accommodating one enantiomer more effectively. | nih.gov |

| Metabolic Stability | May differ | May differ | Enzymes involved in metabolism (e.g., Cytochrome P450s) can exhibit stereoselectivity. | nih.gov |

Synthesis and Evaluation of 4 Amino 4 Cyclopropylbutanoic Acid Derivatives and Analogues

Design Principles for Structural Analogues and Isosteres

The design of analogues of 4-amino-4-cyclopropylbutanoic acid is guided by principles aimed at systematically probing the chemical space around the core scaffold. The primary objectives are to enhance interaction with biological targets, improve selectivity, and optimize drug-like properties. This is achieved by modifying the cyclopropane (B1198618) ring and derivatizing the key functional groups.

Cyclopropane Ring Modifications and Stereochemical Variation

The cyclopropyl (B3062369) group is a cornerstone of the scaffold's design, valued for its ability to provide conformational constraint while retaining a high fraction of sp3 character, which can improve metabolic stability and reduce off-target effects. hyphadiscovery.com The inherent strain of the three-membered ring also imparts unique electronic properties. longdom.org Design strategies for modifying this ring focus on two key areas:

Substitution: Introducing substituents onto the cyclopropane ring can modulate lipophilicity, polarity, and steric interactions with the target protein. This can lead to enhanced binding affinity and selectivity.

Stereochemistry: The relative orientation of the amino and carboxyl groups in relation to the cyclopropane ring is critical for biological activity. For instance, in related cyclopropane-based GABA analogues, a specific trans-syn-form was found to be crucial for selective activity at the betaine/GABA transporter 1 (BGT1). nih.gov The stereochemical configuration (e.g., (1R,2S) vs. (1S,2R)) at the cyclopropane ring dictates the spatial arrangement of the pharmacophoric elements, and as a result, different stereoisomers can exhibit vastly different biological profiles. nih.gov

Amino and Carboxyl Group Derivatization

The amino (NH₂) and carboxyl (COOH) groups are primary functional handles for derivatization. These modifications are typically employed to alter physicochemical properties such as solubility, pKa, and membrane permeability, or to introduce new binding interactions.

Amino Group Derivatization: The nucleophilic amino group can be readily modified through reactions like acylation to form amides or alkylation to form secondary and tertiary amines. These modifications can introduce new hydrogen bond donors or acceptors, alter the basicity of the nitrogen atom, and add steric bulk, all of which can influence target binding and selectivity.

Carboxyl Group Derivatization: The carboxylic acid is often converted into esters or amides. Esterification can create prodrugs that mask the polar carboxylate, improving oral absorption, before being hydrolyzed back to the active carboxylic acid in vivo. Amidation of the carboxyl group introduces different steric and electronic features, which can be used to probe interactions within a receptor's binding pocket.

Synthetic Strategies for Derivative Libraries

The generation of a library of derivatives is essential for systematic SAR studies. This requires robust and flexible synthetic routes that allow for the introduction of diversity at various points on the molecular scaffold.

Alkylation, Acylation, and Substitution Reactions

Standard organic chemistry reactions are employed to build libraries of derivatives. A key synthetic challenge is the construction of the cyclopropane ring itself. One effective method involves a nitroalkane-mediated cyclopropanation. acs.org For example, a Knoevenagel condensation of an aldehyde with benzyl (B1604629) cyanoacetate, followed by a cyclization reaction with nitromethane, can produce cyclopropane cyanoesters. acs.org These intermediates can then be transformed into the desired amino acids. Once the core scaffold is synthesized, functional group interconversions like acylation of the amine and esterification of the carboxylic acid are performed to generate the final library of compounds for evaluation.

Catalyst-Controlled Stereoselective Synthesis of Novel Derivatives

Given the profound impact of stereochemistry on biological activity, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Modern synthetic chemistry relies on catalyst-controlled reactions to achieve high levels of stereoselectivity. For instance, cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides to α-iminoesters has been shown to produce chiral α-tertiary amino acids containing a cyclopropyl ring with excellent enantioselectivity (up to 99% ee). thieme-connect.com Such methods are powerful because they allow for the predictable and efficient synthesis of a specific, desired stereoisomer, avoiding the need for costly and often difficult separation of isomers later in the process.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for deciphering how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a library of related compounds, researchers can build a model of the pharmacophore—the essential features required for activity.

For conformationally restricted GABA analogues, SAR studies have revealed critical insights. A study on a series of cyclopentane (B165970) GABA analogues, which share the principle of conformational restriction, demonstrated the dramatic importance of stereochemistry. nih.gov The individual resolved isomers of certain analogues displayed remarkable specificity. For example, the (+)-(4S) enantiomer of one compound was found to be a potent GABAA receptor agonist, approximately twice as potent as GABA itself, while its (-)-(4R) enantiomer was essentially inactive at this receptor but was a selective inhibitor of GABA uptake. nih.gov

These findings underscore that subtle changes in the 3D structure can switch a compound's activity between different biological targets. Similar principles apply to this compound derivatives, where the stereochemistry of the cyclopropane ring and the nature of the substituents on the amino and carboxyl groups are expected to be key determinants of potency and selectivity. nih.gov

The following table summarizes the qualitative relationships between structural modifications and their expected impact on biological activity, based on principles derived from related GABA analogues.

| Structural Feature | Modification | Observed/Expected Effect on Biological Activity | Reference(s) |

| Stereochemistry | (S)- vs. (R)-enantiomer | Can lead to dramatic differences in potency and selectivity; one isomer may be a potent agonist while the other is an uptake inhibitor. | nih.gov |

| Conformation | trans-syn vs. other isomers | Specific conformations can be critical for selectivity towards a particular transporter subtype (e.g., BGT1). | nih.gov |

| Amino Group | Acylation/Alkylation | Modulates basicity and hydrogen bonding potential, affecting target affinity. | nih.gov |

| Carboxyl Group | Esterification | Can create prodrugs with improved bioavailability. | acs.org |

| Cyclopropane Ring | Substitution | Alters lipophilicity and steric profile, influencing binding interactions. | hyphadiscovery.com |

Correlating Structural Modifications with Mechanistic Effects

The incorporation of a cyclopropyl group into a molecule is a significant strategy in drug design, often utilized to enhance potency, metabolic stability, and target selectivity. nih.govscientificupdate.com The unique structural and electronic properties of the cyclopropyl ring—namely its rigidity, strained bond angles, and enhanced π-character of its C-C bonds—are key to these effects. nih.govwikipedia.org Modifications to a parent molecule by introducing or altering a cyclopropyl moiety can lead to profound changes in its mechanistic action.

The cyclopropyl group is a rigid structure that can lock the conformation of a molecule. iris-biotech.de This conformational constraint can help position other pharmacophoric groups into an optimal orientation for binding to a biological target, which can lead to a more favorable entropic contribution to the binding affinity and enhanced potency. nih.goviris-biotech.de Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug deactivation. hyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl moiety is a known strategy to increase a compound's metabolic stability. iris-biotech.de

However, the reactivity of the cyclopropyl group can also be a source of undesirable biotransformations. When a cyclopropyl group is attached directly to an amine, it can undergo CYP-mediated oxidation to form reactive ring-opened intermediates. hyphadiscovery.com These intermediates can form covalent adducts with proteins, a mechanism associated with toxicity. hyphadiscovery.com

The electronic nature of the cyclopropyl ring allows it to act as a bioisostere for other chemical groups, such as a vinyl group or a phenyl ring, enabling it to modulate a compound's properties like pKa and lipophilicity. iris-biotech.de For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity, potentially improving a drug's pharmacokinetic profile. iris-biotech.de The influence of such modifications is evident in structure-activity relationship (SAR) studies across different therapeutic areas. For example, in a series of purine-based kinase inhibitors, the nature of the substituent at the N9 position was critical for activity, with different cyclic groups being evaluated. mdpi.com While a cyclopentyl group was found to be optimal in that specific series, it highlights the principle that the size and nature of a cycloalkyl group are key determinants of biological effect. mdpi.com

The following table illustrates how structural modifications on a core scaffold containing a cyclopropyl group can impact biological activity, using data from research on influenza A virus replication inhibitors.

This example demonstrates a clear correlation between structural changes and their mechanistic consequences, showing how systematic modifications can fine-tune a compound's properties to achieve a desired biological profile.

Comparative Analysis with Related Cyclopropyl Amino Acid Analogues

A comparative analysis of this compound with other cyclopropyl amino acid analogues reveals the diverse biological activities that can be achieved with this structural motif. Key comparators include analogues of 2-amino-5-phosphonopentanoic acid (AP5) and 1-aminocyclopropane-1-carboxylic acid (ACC).

Analogues of 2-amino-5-phosphonopentanoic acid (AP5): AP5 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. researchgate.netwikipedia.org A series of cyclopropyl analogues of AP5 have been synthesized and evaluated for their ability to act as competitive NMDA receptor antagonists. nih.govacs.org The introduction of the rigid cyclopropyl ring into the flexible carbon chain of AP5 aims to restrict the molecule's conformation and explore the optimal geometry for receptor binding. nih.govacs.org

These studies found that the potency of the analogues was highly dependent on the specific stereochemistry and structure of the cyclopropyl-containing molecule. nih.govacs.org For example, the 4,5-methano-AP5 analogue was identified as a potent and selective NMDA antagonist. nih.govacs.org However, its potency was still lower than that of another constrained analogue, CGS 19755, which contains a piperidine (B6355638) ring. nih.govacs.org This highlights that while the cyclopropyl group is an effective conformational constraint, other rigidifying elements can sometimes lead to superior activity.

1-Aminocyclopropane-1-carboxylic acid (ACC): In contrast to the NMDA antagonists, 1-aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring cyclopropyl amino acid with a distinct biological role. wikipedia.org It is well-known as the immediate precursor to the plant hormone ethylene (B1197577), playing a crucial role in plant growth, development, and stress responses. frontiersin.orgnih.gov The biosynthesis of ethylene from ACC is catalyzed by the enzyme ACC oxidase. frontiersin.orgnih.gov

Interestingly, ACC also exhibits biological activity in mammalian systems, acting as a partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor. wikipedia.orgmedchemexpress.com Its action is complex: at low glutamate (B1630785) concentrations, it can act as an agonist, while at high glutamate concentrations, it can be a competitive antagonist. medchemexpress.com This dual activity has led to research into its potential neuroprotective effects. medchemexpress.com The biological profile of ACC, with roles in both plant and animal signaling pathways, showcases the remarkable versatility of the cyclopropyl amino acid scaffold. frontiersin.orgmedchemexpress.com

The comparison between the AP5 analogues and ACC demonstrates that the incorporation of a cyclopropyl group into an amino acid can lead to compounds with vastly different biological targets and functions, from modulating neurotransmitter receptors in the central nervous system to regulating hormonal pathways in plants.

Applications of 4 Amino 4 Cyclopropylbutanoic Acid As a Research Tool

Utilization in Chemical Biology Probes for Target Identification

The development of chemical probes is a cornerstone of chemical biology, enabling the identification and characterization of protein targets in complex biological systems. While the specific use of 4-Amino-4-cyclopropylbutanoic acid in the design of chemical biology probes for target identification is not extensively documented in publicly available research, its structural features suggest potential in this area. The amino group provides a handle for the attachment of reporter tags, such as fluorophores or biotin, while the cyclopropyl (B3062369) group can confer specific binding properties and metabolic stability. These characteristics are desirable in the creation of activity-based protein profiling (ABPP) probes, which are designed to covalently modify the active site of a specific protein, allowing for its identification and functional analysis. The rigid cyclopropane (B1198618) ring can also be exploited to create conformationally constrained ligands, which can lead to higher binding affinity and selectivity for a target protein.

Application in Plant Biology Research for Growth Regulation Studies

The study of plant growth and development often involves the use of small molecules to dissect complex signaling pathways. While direct research on this compound in this context is limited, studies on closely related cyclopropyl amino acids provide valuable insights into its potential applications.

Research on the related compound, 2-amino-3-cyclopropyl-butanoic acid (ACPBA), has demonstrated significant inhibitory effects on the root growth of lettuce (Lactuca sativa L.) seedlings. researchgate.net In these studies, ACPBA at a concentration of 10⁻⁴ M was found to significantly inhibit root elongation without affecting hypocotyl growth. researchgate.net This inhibitory effect was attributed to a reduction in the length of cortical cells in the mature region of the roots. researchgate.net Such findings suggest that cyclopropyl-containing amino acids can interfere with the normal processes of cell elongation in plant roots. While the precise molecular mechanisms remain to be fully elucidated, these compounds likely interact with key components of the cellular machinery that govern cell expansion. The study of this compound in similar assays could reveal whether the position of the amino and cyclopropyl groups on the butanoic acid chain alters its biological activity and specificity.

The primary plant cell wall is a dynamic structure that must be both strong enough to withstand turgor pressure and extensible to allow for cell growth. Research on 2-amino-3-cyclopropyl-butanoic acid has shown that it significantly decreases the mechanical extensibility of root cell walls in lettuce, an effect that precedes the observable inhibition of root growth. researchgate.net This suggests that the compound may directly or indirectly target components that regulate the loosening and expansion of the cell wall. The plant cell wall is a complex network of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses and pectins, and its extensibility is controlled by a variety of enzymes and proteins. nih.govmdpi.comnih.gov The ability of cyclopropyl amino acids to modulate cell wall properties makes them valuable tools for studying the intricate processes of cell wall biology.

Precursor Role in the Synthesis of Complex Bioactive Molecules

Amino acids containing unique structural motifs are highly sought after as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.comenamine.netbaranlab.org The presence of a cyclopropyl ring in this compound introduces conformational rigidity and a specific three-dimensional structure that can be advantageous in designing molecules with specific biological activities. researchgate.net The amino and carboxylic acid functionalities allow for its incorporation into peptide chains or its use as a scaffold for further chemical modifications. While specific examples of the use of this compound as a precursor in the total synthesis of a complex bioactive molecule are not readily found in the literature, the general utility of non-proteinogenic amino acids in drug discovery is well-established. nih.govnih.govmdpi.commdpi.com

Insights into Biological Systems and Pathways through Analogue Studies

The synthesis and biological evaluation of analogues of known bioactive molecules is a powerful strategy for understanding structure-activity relationships (SAR) and for probing the function of biological pathways. nih.govnih.govnih.govpharmacy180.comscilit.commdpi.com The introduction of a cyclopropyl group can provide valuable information on the conformational requirements of a ligand for its biological target. For instance, a study on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, revealed that the stereochemistry of the cyclopropane ring significantly influences the potency and selectivity of the analogues. nih.gov Such studies provide insights into the binding pocket of the receptor and the bioactive conformation of the ligand. Although specific analogue studies centered on this compound are not widely reported, its structure lends itself to the design of novel analogues for probing a variety of biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Amino-4-cyclopropylbutanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions to introduce the cyclopropyl group. A common approach includes activating a carboxylic acid precursor (e.g., cyclopropanecarboxylic acid) with reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by nucleophilic substitution with an amine source. Reaction optimization under reflux conditions (e.g., 60–80°C) and inert atmospheres (N₂/Ar) can improve yields. Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropyl proton environments and amine/carboxylic acid functionalities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., C₇H₁₁NO₂, theoretical MW = 141.16 g/mol) .

Q. What are the stability and handling requirements for this compound under laboratory conditions?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C) in a dry, ventilated environment. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition. Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling. Stability studies suggest no significant degradation under inert atmospheres over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled conditions (N₂ vs. air). Compare decomposition onset temperatures and mass loss profiles. For example, discrepancies may arise from moisture sensitivity, which can be mitigated by pre-drying samples or using anhydrous solvents .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to favor desired products over side reactions .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with target enzymes (e.g., GABA transaminase). Parameterize force fields (AMBER/CHARMM) to account for cyclopropane ring strain. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental approaches assess the compound’s bioavailability and metabolic pathways?

- Methodological Answer :

- In Vitro Permeability : Caco-2 cell monolayers to simulate intestinal absorption.

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.

- Bioavailability Scoring : Use parameters like LogP (experimental or calculated via ChemAxon) to predict absorption .

Q. How to troubleshoot side reactions during functionalization of the cyclopropyl group?

- Methodological Answer :

- Intermediate Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to detect byproducts (e.g., ring-opening products).

- Protection/Deprotection : Temporarily block the amine group with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.